1beta-Hydroxydeoxycholic Acid-D4 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1beta-Hydroxydeoxycholic Acid-D4 (major) is a labeled compound with the molecular formula C24H36D4O5 and a molecular weight of 412.53 . It is a deuterated form of 1beta-Hydroxydeoxycholic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and stability.
Preparation Methods
The synthesis of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the parent compound, 1beta-Hydroxydeoxycholic Acid, and involves deuterium exchange reactions under specific conditions. Industrial production methods may involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
1beta-Hydroxydeoxycholic Acid-D4 (major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1beta-Hydroxydeoxycholic Acid-D4 (major) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and influence metabolic processes. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
1beta-Hydroxydeoxycholic Acid-D4 (major) can be compared with other similar compounds such as:
1beta-Hydroxydeoxycholic Acid: The non-deuterated form, which lacks the stability and tracing capabilities of the deuterated version.
Deoxycholic Acid: A related bile acid with different hydroxylation patterns and biological activities.
Chenodeoxycholic Acid: Another bile acid with distinct metabolic and therapeutic properties.
The uniqueness of 1beta-Hydroxydeoxycholic Acid-D4 (major) lies in its deuterium labeling, which enhances its stability and utility in research .
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[(1R,3S,5R,8S,9S,10S,12R,13R,17S)-2,2,4,4-tetradeuterio-1,3,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16+,17+,18?,19+,20-,21-,23+,24-/m1/s1/i10D2,11D2 |
InChI Key |
DAKYVYUAVGJDRK-ZHDVLNITSA-N |
Isomeric SMILES |
[2H]C1([C@H]2CC[C@@H]3[C@@H]([C@]2([C@@H](C([C@H]1O)([2H])[2H])O)C)C[C@H]([C@]4(C3CC[C@H]4C(C)CCC(=O)O)C)O)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.